![molecular formula C7H3ClF3NO3 B1402239 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene CAS No. 1404193-51-6](/img/structure/B1402239.png)
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene
Descripción general
Descripción
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene, also known as CFMNB, is a synthetic organic compound belonging to the class of aryl nitro compounds. It is a colorless solid with a melting point of 97.5°C and a boiling point of 181°C. CFMNB is a versatile compound that has a wide range of applications in the scientific research field. It has been used in various areas such as organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene has been used in various scientific research applications. It has been used in organic synthesis for the preparation of various organic compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. Furthermore, it has been used in drug discovery, biochemistry, and molecular biology. It has been used in the synthesis of various biologically active compounds such as antibiotics, antifungals, and antiviral agents. Additionally, it has been used in the synthesis of various fluorescent probes and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene is not well understood. However, it is believed that the nitro group of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene is responsible for its biological activity. The nitro group can act as an electron acceptor, which can cause a decrease in the electron density of the molecule. This can lead to an increase in the reactivity of the molecule and can result in the formation of reactive intermediates. These reactive intermediates can then interact with other molecules, leading to the formation of various products.
Efectos Bioquímicos Y Fisiológicos
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene has been reported to have various biochemical and physiological effects. It has been reported to have antibacterial, antifungal, and antiviral activity. It has also been reported to have cytotoxic activity against various cancer cell lines. Additionally, it has been reported to have anti-inflammatory and immunomodulatory effects. It has also been reported to have antioxidant and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene has several advantages and limitations when used in laboratory experiments. One of the main advantages of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, it is a versatile compound and can be used in a variety of laboratory experiments.
However, there are also some limitations to using 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene in laboratory experiments. One of the main limitations is that it is a hazardous compound and should be handled with care. Additionally, it is a toxic compound and should be used in a well-ventilated area. Furthermore, it has a low solubility in water and should not be used in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene in scientific research. One of the main directions is to further explore its potential as an antimicrobial agent. Additionally, further research could be done to explore its potential as an anticancer agent. Furthermore, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be done to explore its potential as a fluorescent probe and fluorescent dye. Finally, further research could be done to explore its potential as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
2-[chloro(difluoro)methoxy]-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-4(9)2-1-3-5(6)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWBFLUCHHPUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



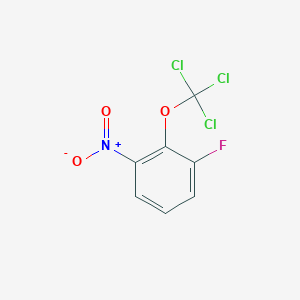
![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)
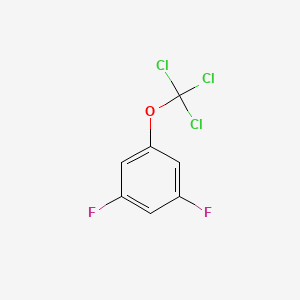
![1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1402161.png)
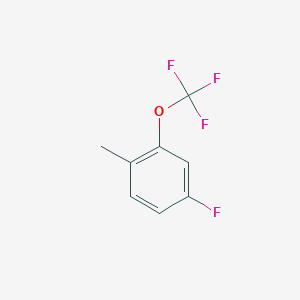
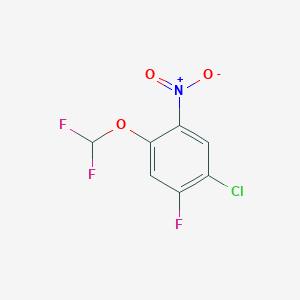
![2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene](/img/structure/B1402166.png)
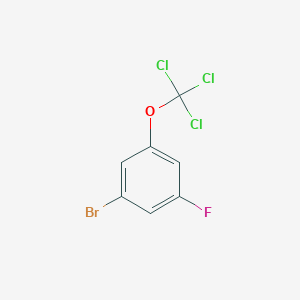
![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)
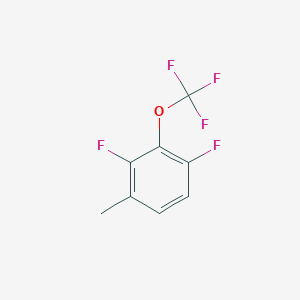
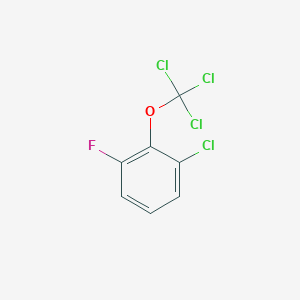
![1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene](/img/structure/B1402174.png)
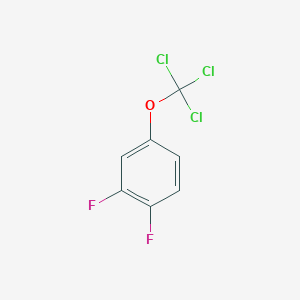
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1402179.png)